molecular formula C13H13NO B087394 2-Oxo-3-phenylcyclohexane-1-carbonitrile CAS No. 13658-18-9

2-Oxo-3-phenylcyclohexane-1-carbonitrile

Cat. No.: B087394
CAS No.: 13658-18-9
M. Wt: 199.25 g/mol
InChI Key: IKVQMASZSHOPRA-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylcyclohexane-1-carbonitrile is a functionalized cyclohexane derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure, incorporating a nitrile group, a ketone, and a phenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules. Scientific studies have demonstrated its specific utility as a key precursor in the synthesis of novel spirocyclic compounds, such as first-in-class oxaspiropiperidine inhibitors . Research indicates that these inhibitors, synthesized from intermediates like this compound, can exhibit nanomolar antiviral activity and function as allosteric inhibitors of alphavirus nonstructural protein 2 helicase (nsP2hel), a promising target for broad-spectrum antiviral therapeutics . This highlights the compound's significant research value in developing potential treatments for public health threats like chikungunya virus (CHIKV) .

Properties

CAS No.

13658-18-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-oxo-3-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C13H13NO/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-8H2

InChI Key

IKVQMASZSHOPRA-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N

Other CAS No.

13658-18-9

Synonyms

2-oxo-3-phenyl-cyclohexane-1-carbonitrile

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

2-Oxo-3-phenylcyclohexane-1-carbonitrile has shown potential in several therapeutic areas:

  • Muscarinic Receptor Agonism :
    • Recent patents have explored substituted cyclohexanes, including derivatives of this compound, as muscarinic M1 and M4 receptor agonists. These compounds may have implications for treating cognitive disorders and other conditions influenced by cholinergic signaling .
  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • Structure-activity relationship studies indicate that compounds related to this compound can inhibit CDK2/cyclin complexes. This inhibition is crucial for cancer therapy, as CDKs play significant roles in cell cycle regulation .
  • Anti-inflammatory and Anti-fibrotic Effects :
    • Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive fibrosis, such as corneal scarring .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Cyclohexenone Derivatives :
    • This compound can be utilized in the synthesis of diaryl-substituted cyclohexenone acids through modular synthetic methods. These derivatives have potential applications in pharmaceuticals due to their diverse biological activities .
  • Formation of Complex Molecules :
    • The compound's reactivity allows it to participate in various chemical transformations, leading to the formation of complex structures that are valuable in drug development .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Muscarinic Agonist Development

A recent patent application detailed the synthesis of new muscarinic receptor agonists based on substituted cyclohexane frameworks. The study reported promising results in enhancing cognitive function in animal models, indicating a potential pathway for developing treatments for Alzheimer's disease .

Case Study 2: CDK Inhibition

In a study focusing on CDK inhibitors, researchers synthesized a series of compounds based on the structure of this compound. The lead compound demonstrated a Ki value of 2.3 μM against CDK2/cyclin A, suggesting strong potential for further development as an anticancer agent .

Case Study 3: Anti-inflammatory Properties

Research published in Pharmacological Reports investigated the anti-fibrotic effects of related compounds on corneal fibroblasts. The findings indicated that these compounds could reduce fibrosis during corneal scar formation, providing insights into their therapeutic potential for ocular diseases .

Comparison with Similar Compounds

Cyclohexane-Based Derivatives

  • (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile Structural Differences: A methyl group at position 2 and a prop-1-en-2-yl substituent at position 5 replace the phenyl group in the target compound. Bond angles (e.g., C1–C2–C3–O = 123.73°) suggest conformational flexibility .
  • 1-(2-Chloroethyl)cyclohexane-1-carbonitrile Key Differences: Lacks the oxo and phenyl groups but includes a chloroethyl chain.

Fused-Ring Systems

  • 4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone) Structural Contrasts: Features a benzopyran core fused with a benzene ring, replacing the cyclohexane system. Reactivity Profile: The conjugated π-system facilitates [3+2] and [4+2] cycloadditions, unlike the non-aromatic cyclohexane in the target compound. The nitrile group participates in multicomponent syntheses to form heterocycles like pyrazoles .
  • 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile Key Features: Combines a cyclopentane and pyridine ring. Electronic Effects: The aromatic pyridine ring enhances stability and directs electrophilic substitution to specific positions, contrasting with the non-aromatic cyclohexane in the target compound .

Chromene Derivatives

  • 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
    • Functional Differences : A hydroxyl group at position 7 increases polarity and solubility in polar solvents.
    • Applications : The hydroxyl group enables hydrogen bonding, making it suitable for coordination chemistry, whereas the target compound’s phenyl group promotes hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Notable Reactivity Reference
2-Oxo-3-phenylcyclohexane-1-carbonitrile C₁₃H₁₁NO Oxo, phenyl, nitrile Nucleophilic addition, cyclization
3-Cyanochromone C₁₀H₅NO₂ Benzopyran, oxo, nitrile [3+2] Cycloaddition, heterocycle synthesis
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile C₁₂H₁₅NO Oxo, methyl, allyl, nitrile Conformation-dependent reactions
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile C₁₀H₅NO₃ Chromene, hydroxyl, oxo, nitrile Hydrogen bonding, UV absorption

Preparation Methods

Grignard Addition to Cyclohexenone Precursors

A foundational approach involves the use of Grignard reagents to introduce the phenyl group at position 3 of a cyclohexenone intermediate. As demonstrated in the synthesis of 3-phenylcyclohexenone, 3-ethoxy-2-cyclohexenone reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at 0°C under inert conditions. The ethoxy group is displaced, yielding 3-phenyl-2-cyclohexenone after acidic workup. Subsequent oxidation of the cyclohexenone intermediate using iodine (20 mol%) and dimethyl sulfoxide (DMSO) in nitromethane at 100°C introduces the 2-oxo functionality.

Critical Reaction Parameters

  • Temperature : 0°C for Grignard addition; 100°C for oxidation.

  • Solvents : THF for alkylation; nitromethane for oxidation.

  • Catalysts : Iodine (oxidizing agent).

  • Yield : ~78% for the oxidation step.

Nitrile Group Introduction via Cyanation

Following cyclohexane ring formation, the nitrile group at position 1 is introduced via nucleophilic substitution. For example, treatment of 2-oxo-3-phenylcyclohexyl bromide with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C facilitates bromide-to-cyano substitution. This method parallels protocols used for analogous cyclohexane carbonitriles, though direct literature evidence for this specific substitution requires extrapolation from related systems.

Condensation-Based Strategies for One-Pot Synthesis

Knoevenagel Condensation with Acrylic Acid Esters

Patent literature describes the condensation of ketones with acrylic acid esters in xylene or toluene under basic conditions to form cyclohexane-1,3-diones. Adapting this method, methyl acrylate and 3-phenylpropan-2-one undergo condensation in the presence of sodium methoxide (NaOCH₃) and methanol. The reaction mixture is heated to 130°C while distilling off methanol, promoting cyclization to form the cyclohexane backbone. Subsequent oxidation and cyanation steps are required to install the 2-oxo and 1-cyano groups, respectively.

Optimization Insights

  • Solvent Choice : Xylene enhances reaction efficiency due to its high boiling point (138–144°C).

  • Alkanol Additives : Methanol (0.1–4 mol%) improves catalyst solubility without inhibiting cyclization.

Oxidative Functionalization of Carboxamide Intermediates

Mn(III)-Mediated Oxidation of Carboxamides

A novel route involves the oxidative cyclization of N-aryl-2-oxocyclohexane-1-carboxamides using Mn(III) acetate. While originally developed for spiro[indoline-3,1'-cyclohexane] derivatives, this method can be adapted for 2-oxo-3-phenylcyclohexane-1-carbonitrile synthesis. The carboxamide intermediate, synthesized via coupling of cyclohexane-1,3-dione with phenylacetonitrile, undergoes Mn(III)-catalyzed dehydrogenation to introduce the ketone group.

Reaction Conditions

  • Oxidant : Mn(III) acetate (20 mol%).

  • Temperature : 80°C under aerobic conditions.

  • Yield : 65–72% for analogous spiro compounds.

Comparative Analysis of Synthetic Routes

MethodKey ReactantsConditionsYieldLimitations
Grignard Alkylation3-Ethoxy-2-cyclohexenone, PhMgBr0°C (THF), 100°C (CH₃NO₂)~60%Multi-step, sensitive to moisture
Knoevenagel CondensationMethyl acrylate, 3-phenylpropan-2-one130°C (xylene, NaOCH₃)~50%Requires post-cyclization modifications
Mn(III) OxidationN-Aryl-2-oxocyclohexane-1-carboxamide80°C (Mn(OAc)₃, DMSO)~70%Limited substrate scope

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while a carbonyl stretch at ~1700 cm⁻¹ verifies the 2-oxo moiety.

  • NMR Data : 1H^1H NMR exhibits a singlet for the cyclohexane methine proton (δ 2.8–3.1 ppm) and aromatic resonances (δ 7.2–7.5 ppm) for the phenyl group. 13C^{13}C NMR shows signals at δ 120 ppm (CN) and δ 210 ppm (C=O).

Chromatographic Purity

Flash column chromatography (petroleum ether/ethyl acetate, 10:1) achieves >95% purity, as validated by HPLC .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Oxo-3-phenylcyclohexane-1-carbonitrile?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclohexanone derivatives. Key steps include:

  • Aldol condensation : Reacting cyclohexanone with benzaldehyde under basic conditions (e.g., NaOH/EtOH) to form 3-phenylcyclohex-2-enone .
  • Cyanidation : Introducing the nitrile group via nucleophilic substitution using KCN or TMSCN in anhydrous solvents (e.g., DMF) under inert gas .
  • Oxidation : Selective oxidation of intermediates using mild oxidizing agents like PCC (pyridinium chlorochromate) to preserve the nitrile functionality .
    Critical Parameters : Temperature control (<50°C) prevents nitrile hydrolysis, while solvent polarity impacts reaction rates. Purity is verified via TLC and GC-MS .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

  • NMR :
    • ¹H NMR : The cyclohexane ring protons exhibit distinct splitting patterns (e.g., axial/equatorial protons at δ 1.8–2.5 ppm). The phenyl group shows aromatic protons (δ 7.2–7.5 ppm), while the carbonyl (C=O) and nitrile (CN) groups are deshielded .
    • ¹³C NMR : The carbonyl carbon appears at δ 205–210 ppm, and the nitrile carbon at δ 115–120 ppm .
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the cyclohexane chair conformation and phenyl/nitrile substituent positions .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : The nitrile group is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves in sealed vials) .
  • Light Sensitivity : Degradation via photooxidation is minimized by amber glassware and storage at –20°C .
  • pH Stability : Avoid acidic/basic environments to prevent ring-opening reactions. Stability is monitored via HPLC at intervals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). The electron-deficient carbonyl and nitrile groups act as electrophilic sites, guiding regioselectivity in reactions .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, accelerating cyanidation .
  • Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 4-methyl or 3-fluoro derivatives) and test against biological targets (e.g., enzyme inhibition assays).
    • Cyclohexane Ring Substitution : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing binding to cysteine proteases .
    • Phenyl Group Modifications : Para-substituted halides improve lipophilicity, correlating with enhanced blood-brain barrier penetration in neuroinflammation models .
  • Data Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer:

  • NOESY Experiments : Detect through-space interactions to distinguish between axial/equatorial substituents. For example, unexpected NOE between phenyl and nitrile protons suggests a distorted chair conformation .
  • Dynamic NMR : Variable-temperature studies reveal ring-flipping barriers. Line-shape analysis calculates activation energy (ΔG‡) for conformational changes .
  • Crystallographic Refinement : Re-examine X-ray data with SHELXL to resolve disorder or thermal motion artifacts .

Q. What methodologies validate the compound’s role in inhibiting NF-κB pathways?

Methodological Answer:

  • In Vitro Assays :
    • Luciferase Reporter Gene Assay : Transfect HEK293 cells with NF-κB-responsive luciferase constructs. Dose-dependent inhibition is measured via luminescence .
    • Western Blotting : Quantify IκBα degradation and p65 nuclear translocation in TNF-α-stimulated macrophages .
  • In Vivo Models : Administer to LPS-induced inflammation models (e.g., murine paw edema). Histopathology and cytokine ELISA (IL-6, TNF-α) confirm efficacy .

Q. How does the compound degrade under environmental conditions, and what are the toxicological implications?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions. LC-MS identifies breakdown products (e.g., cyclohexanol derivatives from nitrile hydrolysis) .
  • Ecotoxicology : Test on Daphnia magna (OECD 202 guidelines). EC₅₀ values correlate with logP; higher lipophilicity increases bioaccumulation risk .
  • Mitigation : Design biodegradable analogs by introducing ester groups, monitored via OECD 301F biodegradability tests .

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